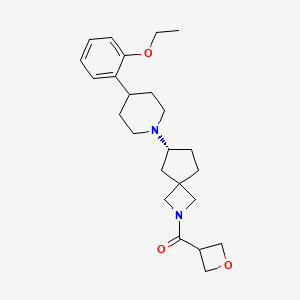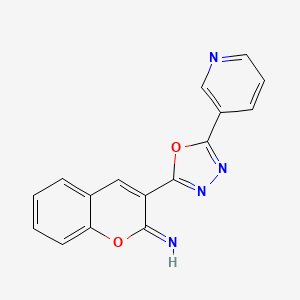
SARS-CoV-2-IN-79
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-79 is a novel compound identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in reducing the infectivity of SARS-CoV-2 variants by targeting specific pathways involved in the virus’s replication and spread .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-79 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as nucleophilic substitution, oxidation, and reduction. The final step involves the coupling of the intermediate with a specific reagent under conditions that favor the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
SARS-CoV-2-IN-79 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
科学研究应用
SARS-CoV-2-IN-79 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of viral inhibition and to develop new antiviral agents.
Biology: It is employed in research to understand the interactions between SARS-CoV-2 and host cells, particularly the pathways involved in viral replication and spread.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy and safety in clinical settings.
作用机制
SARS-CoV-2-IN-79 exerts its effects by inhibiting specific molecular targets involved in the replication and spread of SARS-CoV-2. The compound targets the viral protease, an enzyme essential for the processing of viral polyproteins into functional units. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby blocking the replication of the virus. Additionally, the compound interferes with the viral RNA-dependent RNA polymerase, further inhibiting viral replication .
相似化合物的比较
Similar Compounds
Compounds similar to SARS-CoV-2-IN-79 include other SARS-CoV-2 protease inhibitors such as remdesivir, favipiravir, and molnupiravir. These compounds also target key enzymes involved in viral replication but differ in their chemical structures and mechanisms of action .
Uniqueness
This compound is unique in its dual mechanism of action, targeting both the viral protease and RNA-dependent RNA polymerase. This dual targeting enhances its antiviral efficacy and reduces the likelihood of resistance development compared to compounds that target a single enzyme .
属性
分子式 |
C16H10N4O2 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC 名称 |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-imine |
InChI |
InChI=1S/C16H10N4O2/c17-14-12(8-10-4-1-2-6-13(10)21-14)16-20-19-15(22-16)11-5-3-7-18-9-11/h1-9,17H |
InChI 键 |
VYTIZDMGXQGULL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NN=C(O3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
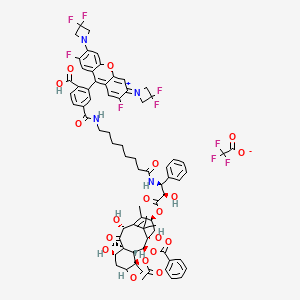
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
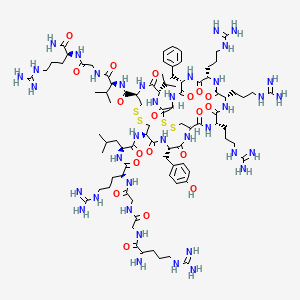
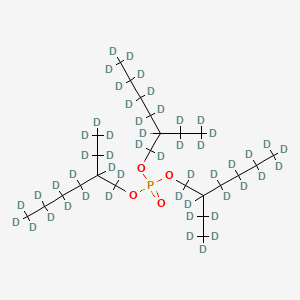

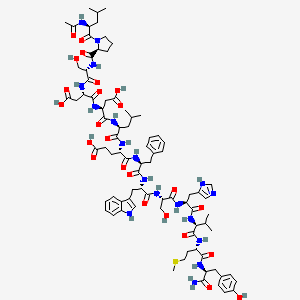

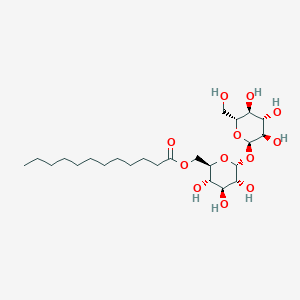
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
